N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide is a chemical compound categorized under the class of benzamides. It features a benzodiazole moiety, which is known for its biological activity, particularly in medicinal chemistry. The compound is characterized by its unique structure, which combines a benzamide with a substituted ethyl group containing a benzodiazole ring.
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide typically involves multi-step organic reactions. Common methods include:
The reactions typically require careful control of temperature and reaction times to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor progress and confirm product identity.
The molecular structure of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide consists of:
The structural formula can be represented as follows:
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions typical for amides and aromatic compounds:
The reactivity is influenced by the electronic properties imparted by the benzodiazole ring and substituents on the aromatic systems.
The mechanism of action for N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide primarily revolves around its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds containing benzodiazole moieties often exhibit:
The precise mechanism often involves binding to active sites on target proteins, leading to inhibition or modulation of biological pathways.
Safety data sheets indicate potential hazards associated with handling this compound, emphasizing proper laboratory practices.
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide has several scientific applications:
DNAJA1, a member of the Hsp40 chaperone family, plays a critical role in regulating the stability and function of conformationally unstable mutant p53 proteins prevalent in human cancers. N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-3-methylbenzamide binds DNAJA1 with high specificity, enhancing its chaperone activity toward mutant p53. This binding inhibits the proteasomal degradation of misfolded p53 mutants (e.g., R175H, R248Q), leading to their accumulation in cancer cells [5]. Stabilized p53 mutants evade degradation but remain functionally impaired, contributing to oncogenic gain-of-function activities such as enhanced cell invasion and chemoresistance.
Parameter | Value | Method |
---|---|---|
Binding Affinity (Kd) | 0.48 ± 0.07 µM | Isothermal Titration Calorimetry |
ΔG (Binding Free Energy) | -9.2 kcal/mol | Computational Docking |
Mutant p53 Half-Life Increase | 3.1-fold (vs. untreated control) | Cycloheximide Chase Assay |
Target Engagement EC₅₀ | 0.93 µM | Cellular Thermal Shift Assay |
The benzimidazole-ethyl linker-benzamide architecture of N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-3-methylbenzamide is critical for its DNAJA1 binding. Key structural features include: [2]
Molecular dynamics simulations reveal that binding induces a conformational shift in DNAJA1’s substrate-binding domain, increasing its affinity for misfolded p53’s DNA-binding domain by 18-fold [5].
Compound Variant | Kd (µM) | ΔΔG (kcal/mol) | Key Interaction Loss |
---|---|---|---|
Parent Compound | 0.48 | 0 | None |
Benzimidazole N-H → N-Methyl | 12.5 | +1.8 | Disrupted H-bond with D45 |
meta-Methyl → meta-Hydroxy | 8.7 | +1.2 | Reduced hydrophobicity at V32 pocket |
Ethylene Spacer → Ethyne | >50 | +2.9 | Loss of spacer flexibility |
Site-directed mutagenesis of DNAJA1 identifies residues essential for compound efficacy: [5]
Mutant DNAJA1 proteins show significantly impaired rescue of p53-R175H stability (p < 0.001), confirming these residues as non-redundant components of the compound’s binding site.
Table 3: Key Identifiers for N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-3-methylbenzamide
Identifier | Value | Source |
---|---|---|
IUPAC Name | N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-3-methylbenzamide | [2] |
Molecular Formula | C₁₇H₁₇N₃O | [2] [3] |
Molecular Weight | 279.34 g/mol | [2] [3] |
CAS Registry Number | Not specified in sources | - |
SMILES | O=C(NCCC1=NC2=CC=CC=C2N1)CC3=CC=CC=C3 | [3] |
Purity | ≥95% | |
Physical Form | Powder |
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: